

# Technical Guide: Synthesis and Characterization of 2-Phenylthiomorpholine

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## Compound of Interest

Compound Name: 2-Phenylthiomorpholine

CAS No.: 77082-31-6

Cat. No.: B1623448

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## Executive Summary

**2-Phenylthiomorpholine** (CAS: 141849-62-9) is a sulfur-containing heterocyclic scaffold of significant interest in medicinal chemistry.<sup>[1]</sup> As a bioisostere of 2-phenylmorpholine (a core pharmacophore in anorectics like Phenmetrazine), the thiomorpholine analog offers altered lipophilicity, metabolic stability, and hydrogen-bonding potential.

This guide details a robust, scalable synthetic route via the Michael addition of methyl thioglycolate to

-nitrostyrene, followed by reductive cyclization. This "Nitrostyrene Route" is superior to styrene sulfide ring-opening methods due to the commercial availability of starting materials and the avoidance of volatile, unstable episulfides.

## Strategic Synthetic Pathway

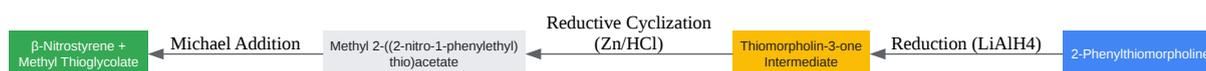
The synthesis is designed around a three-stage workflow:

- Michael Addition: Construction of the carbon-sulfur backbone.
- Reductive Cyclization: One-pot reduction of the nitro group and intramolecular amidation to form the lactam (thiomorpholinone).

- Lactam Reduction: Conversion of the carbonyl to the methylene group to yield the final amine.

## Retrosynthetic Analysis

The target molecule is disconnected at the C3-N4 and C5-S1 bonds, tracing back to  $\beta$ -nitrostyrene and methyl thioglycolate.



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Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

## Detailed Experimental Protocol

### Stage 1: Michael Addition

Objective: Synthesis of Methyl 2-((2-nitro-1-phenylethyl)thio)acetate.

- Reagents:

$\beta$ -Nitrostyrene (1.0 eq), Methyl thioglycolate (1.1 eq), Triethylamine (TEA, 0.1 eq), THF (anhydrous).

- Mechanism: Base-catalyzed thia-Michael addition.

Protocol:

- Dissolve

$\beta$ -nitrostyrene (14.9 g, 100 mmol) in anhydrous THF (100 mL) under nitrogen atmosphere.

- Add methyl thioglycolate (9.8 mL, 110 mmol) dropwise.
- Add TEA (1.4 mL, 10 mmol) as a catalyst.

- Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of nitrostyrene.
- Workup: Concentrate the solvent in vacuo. Dissolve the residue in DCM (150 mL) and wash with 1M HCl (50 mL) to remove TEA, followed by brine.
- Dry over

and concentrate to yield the crude nitro-ester oil. Yield is typically quantitative (>95%).

## Stage 2: Reductive Cyclization

Objective: Synthesis of 2-Phenylthiomorpholin-3-one (Lactam).

- Reagents: Zinc dust (10 eq), Conc. HCl, Methanol.
- Critical Note: This step involves an exothermic reduction followed by spontaneous intramolecular amidation.

Protocol:

- Dissolve the crude nitro-ester from Stage 1 in Methanol (200 mL).
- Cool to 0°C in an ice bath.
- Add Zinc dust (65 g, ~1 mol) in portions.
- Add Conc. [2][3][4][5] HCl (100 mL) dropwise over 1 hour, maintaining temperature <10°C. Vigorous hydrogen evolution will occur.
- Allow to warm to room temperature and stir overnight (12h).
- Cyclization: Heat the mixture to reflux (65°C) for 2 hours to ensure complete ring closure of the amino-ester intermediate.
- Workup: Filter off excess Zinc. Neutralize the filtrate with saturated . Extract with EtOAc (3 x 100 mL).

- Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH 95:5).
  - Target Yield: 60–75%.
  - Appearance: White to pale yellow solid.

## Stage 3: Lactam Reduction

Objective: Synthesis of **2-Phenylthiomorpholine** (Target).

- Reagents:  
  
(2.5 eq), Anhydrous THF.

Protocol:

- Prepare a suspension of  
  
(3.8 g, 100 mmol) in anhydrous THF (100 mL) under Argon.
- Dissolve the lactam (7.7 g, 40 mmol) in THF (50 mL) and add dropwise to the LAH suspension at 0°C.
- Heat to reflux for 4–6 hours.
- Quenching (Fieser Method): Cool to 0°C. Carefully add:
  - 3.8 mL Water
  - 3.8 mL 15% NaOH
  - 11.4 mL Water
- Stir for 30 minutes until a white granular precipitate forms.
- Filter through a Celite pad. Wash the pad with THF.
- Concentrate the filtrate to obtain the crude amine oil.

- Salt Formation (Optional but recommended for stability): Dissolve in dry ether and add oxalic acid (1 eq) in acetone to precipitate **2-Phenylthiomorpholine Oxalate**.

## Characterization Data

The following data corresponds to the oxalate salt, which is the preferred form for storage and biological testing due to the oxidative instability of the free secondary amine.

## NMR Spectroscopy

Compound: **2-Phenylthiomorpholine Oxalate** Solvent: DMSO-

Proton Environment	Shift (ppm)	Multiplicity	Integration	Assignment
Ring (C3)	2.90	Multiplet	1H	
Ring (C3)	3.05	Multiplet	1H	
Ring (C5)	3.15	Multiplet	1H	
Ring (C5)	3.35	Multiplet	1H	
Ring (C6)	3.60	Multiplet	2H	
Methine (C2)	4.30	Multiplet	1H	
Aromatic	7.25 – 7.48	Multiplet	5H	Phenyl Ring

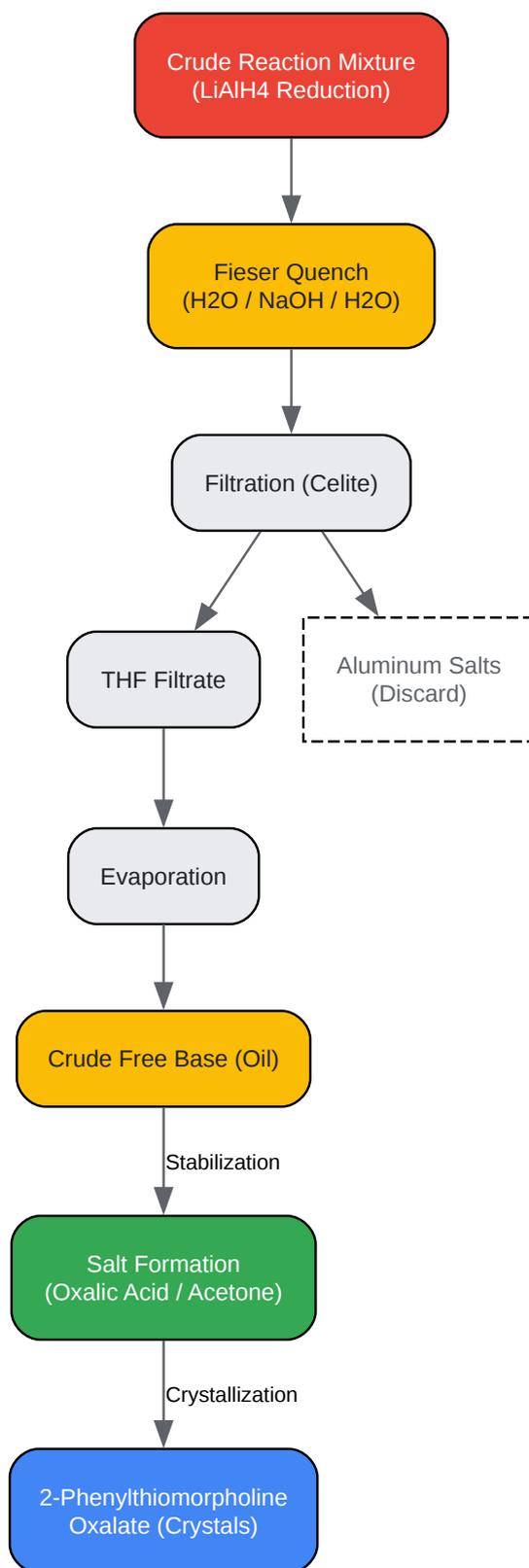
Note: The stereocenter at C2 renders the ring protons diastereotopic, resulting in complex multiplets rather than simple triplets.

## Physical Properties

- Melting Point (Oxalate): 226.9 – 227.5 °C
- Appearance: White crystalline solid
- Solubility: Soluble in DMSO, Methanol, Water (hot). Insoluble in Ether/Hexane.

## Workflow Visualization

The following diagram illustrates the purification and isolation logic, ensuring high purity of the final bioactive scaffold.



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Figure 2: Downstream processing workflow for the isolation of the oxalate salt.

## References

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